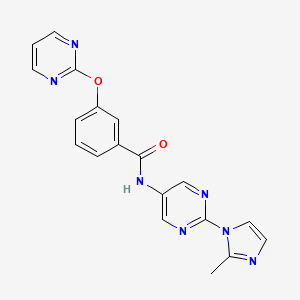
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of imidazole and pyrimidine moieties which are common in pharmaceuticals. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related imidazolylbenzamides has been described, where various N-substituted imidazolylbenzamides were synthesized and evaluated for their electrophysiological activity . Similarly, benzamide-based heterocycles have been synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine . These methods could potentially be adapted for the synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide by incorporating the appropriate pyrimidine-based starting materials.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques would likely be employed to confirm the structure of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide, ensuring the correct synthesis and purity of the compound.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can vary widely depending on the substituents present on the benzamide core. For instance, the synthesis of a PET imaging agent involved multiple steps, including desmethylation and radiolabeling . The specific reactivity of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide would depend on the functional groups present and could involve reactions typical of imidazole and pyrimidine rings, such as alkylation, amidation, or sulfonation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The specific properties of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide would need to be determined experimentally, but it is likely to exhibit properties consistent with other heterocyclic benzamides, such as moderate solubility in polar solvents and stability under physiological conditions .
科学的研究の応用
DNA Recognition and Gene Regulation
Research has demonstrated that certain polyamides, which could be structurally related to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide, can target specific DNA sequences in the minor groove, influencing gene expression. These compounds, including pyrrole-imidazole polyamides, have been explored for their ability to disrupt protein-DNA interactions, thereby modulating gene activity with potential applications in treating diseases such as cancer. Studies have shown that these polyamides can preferentially bind to certain DNA sequences with high specificity, offering a method for targeted gene regulation (Chavda et al., 2010); (Gottesfeld et al., 1997).
Cellular Uptake Enhancement
Modifications to the structural components of these polyamides, such as the introduction of specific aryl groups, have been found to significantly enhance their cellular uptake and biological activity. This enhancement facilitates the compounds' entry into cells and their subsequent nuclear localization, which is crucial for their function as gene expression modulators. Such advancements underscore the potential of these compounds in molecular biology and therapeutic applications, particularly in achieving efficient delivery into target cells for gene regulation purposes (Meier et al., 2012).
Antiviral and Antibacterial Activities
Further research into compounds structurally similar to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide has identified potential antiviral and antibacterial properties. For instance, benzamide-based heterocycles have demonstrated significant activity against avian influenza virus, highlighting their potential as antiviral agents. This suggests that the exploration of benzamide derivatives could lead to the development of new therapeutics for managing viral infections (Hebishy et al., 2020).
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c1-13-20-8-9-26(13)18-23-11-15(12-24-18)25-17(27)14-4-2-5-16(10-14)28-19-21-6-3-7-22-19/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUPJOVCJQBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

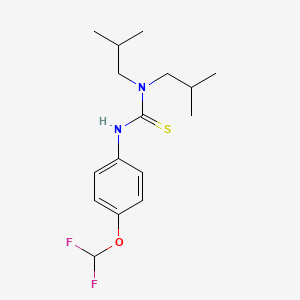
![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)
![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)
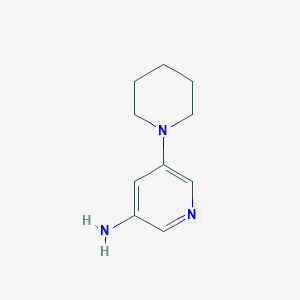

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)
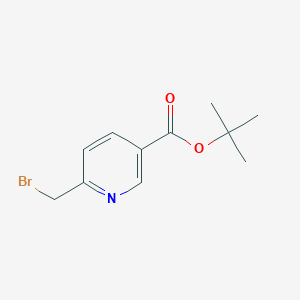
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
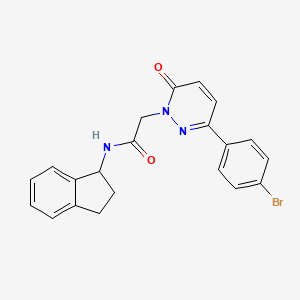
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)